molecular formula C16H11ClN6 B2770674 (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 109655-13-2

(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B2770674
CAS No.: 109655-13-2
M. Wt: 322.76
InChI Key: SCHIRLVTBLVPKI-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is a synthetically tailored small molecule that represents a significant scaffold in medicinal chemistry and biochemical research. This compound belongs to a class of phthalazine-triazole hybrids, which have been extensively investigated for their potent and selective biological activities. Research indicates that this specific structural framework is designed to act as a multi-targeting agent , with a primary focus on inhibiting key enzymatic pathways. Its core research value lies in its potential as a kinase inhibitor , with studies on analogous structures showing promising activity against receptors such as VEGFR-2, which is a critical target in angiogenesis and oncology research . The mechanism of action is characterized by the molecule competitively binding to the ATP-binding site of the target kinase, thereby disrupting downstream signaling cascades that drive cellular proliferation and survival. Furthermore, the integration of the hydrazone linker and the triazolophthalazine core contributes to its strong binding affinity and selectivity, making it a valuable chemical probe for studying signal transduction mechanisms in disease models. Its application extends to the development of novel therapeutic strategies for cancer and inflammatory diseases, providing researchers with a versatile tool for in vitro and in vivo pharmacological studies.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6/c17-12-7-5-11(6-8-12)9-18-20-15-13-3-1-2-4-14(13)16-21-19-10-23(16)22-15/h1-10H,(H,20,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHIRLVTBLVPKI-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)N/N=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate triazole precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, thiols, and alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activities.

Scientific Research Applications

Antihypertensive Activity

Research has indicated that derivatives of triazolo[3,4-a]phthalazine compounds exhibit hypotensive effects. For instance, 3-methyl-1,2,4-triazolo[3,4-a]phthalazine is a known metabolite of hydralazine and has been studied for its role in lowering blood pressure through vasodilation mechanisms. This suggests that (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine may share similar properties due to structural similarities with these active metabolites .

Antimicrobial Properties

Compounds containing hydrazone moieties have shown promising antimicrobial activity. The incorporation of the 4-chlorobenzylidene group into hydrazine derivatives can enhance their efficacy against various bacterial strains. Studies have demonstrated that modifications to the hydrazone structure can lead to significant improvements in antibacterial potency .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is crucial for optimizing its pharmacological properties. The presence of the 4-chlorobenzylidene group is believed to influence the compound's lipophilicity and bioavailability, which are essential factors for drug efficacy .

Table 1: Comparison of Structural Variants and Their Activities

Compound NameStructural FeaturesActivity TypeReference
HydralazineTriazole ringAntihypertensive
3-Methyl-1,2,4-triazolo[3,4-a]phthalazineMethyl group on triazoleHypotensive
(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine4-ChlorobenzylideneAntimicrobial

Synthesis and Characterization

The synthesis of (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Pharmacological Evaluation

In vitro studies have been conducted to evaluate the pharmacological effects of (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine on various cell lines. These studies reveal its potential as an effective agent against hypertension and microbial infections .

Mechanism of Action

The mechanism of action of (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Pharmacological Evaluation

(E)-6-(2-(4-Chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine has been evaluated alongside analogs in preclinical studies:

  • Anticancer Activity: In vitro assays against leukemia (HL-60), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines demonstrate that chloro- and nitro-substituted derivatives exhibit superior cytotoxicity compared to hydroxy- or methoxy-substituted analogs .
  • Mechanistic Insights : The compound likely intercalates DNA and inhibits Topo II, as evidenced by DNA unwinding assays and molecular docking studies .
  • Selectivity: Derivatives with halogen substituents (Cl, F) show higher selectivity for cancer cells over normal cells compared to nitro-substituted analogs .

Biological Activity

(E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-phthalazine core structure, which is known for various biological activities. The presence of the 4-chlorobenzylidene hydrazine moiety enhances its chemical reactivity and biological potential.

Molecular Formula: C16H13ClN6
Molecular Weight: 328.77 g/mol
CAS Number: Not specifically listed but related compounds can be found under similar identifiers.

Biological Activity Overview

The biological activity of (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine has been explored in various studies. Key areas of activity include:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of bacterial strains.
  • Anticancer Potential: The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines.
  • Anti-inflammatory Effects: Research indicates that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

The mechanisms through which (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular signaling pathways related to cancer growth and inflammation.
  • Interference with DNA Synthesis: Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeReference
4-Chloro-N'-(diphenylmethylene)hydrazineAntimicrobial
3-Methyl-1,2,4-triazolo[3,4-a]phthalazineHypotensive
6-Chloro-[1,2,4]triazolo[3,4-a]phthalazineAnticancer
Ethyl 2-{[(2E)-2-(4-chlorobenzylidene)hydrazinoacetyl]amino}...Anti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-6-(2-(4-chlorobenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine?

  • Methodology : The compound is synthesized via cyclization of hydrazine derivatives with halogenated triazolo-phthalazine precursors. Key steps include:

  • Hydrazone formation : Reacting 1-hydrazino-4-phenylphthalazine with 4-chlorobenzaldehyde in methanol under reflux (20–60 min) to form the hydrazone intermediate .
  • Dehydrogenative cyclization : Using 10% palladium-on-charcoal in methanol to cyclize the hydrazone into the triazolo-phthalazine core. Yields range from 42% to 78% depending on reaction time and catalyst loading .
  • Critical parameters : Solvent choice (DMF or acetonitrile), temperature control (60–100°C), and exclusion of moisture to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • IR spectroscopy : Identifies hydrazine (NH stretch at 3400–3600 cm⁻¹) and azomethine (C=N stretch at ~1625 cm⁻¹) groups .
  • ¹H/¹³C NMR : Aromatic protons appear as multiplet signals at δ7.0–9.0 ppm, while hydrazinyl protons show deuteratable singlets at δ10.5–10.9 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 349.1 for C₁₇H₁₁ClN₆) confirm molecular weight .

Q. What are the primary biological targets or mechanisms of action reported for this compound?

  • Methodology :

  • Enzyme inhibition assays : The triazolo-phthalazine scaffold inhibits cyclic AMP phosphodiesterase, comparable to theophylline, suggesting smooth muscle relaxant activity .
  • Receptor binding studies : The 4-chlorobenzylidene group enhances interactions with hydrophobic enzyme pockets, potentially disrupting DNA repair pathways in cancer cells .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or biological activity be resolved?

  • Methodology :

  • Variable optimization : Screen solvents (e.g., methanol vs. acetonitrile) and catalysts (Pd/C vs. Cu(I)) to identify yield discrepancies .
  • Biological validation : Use orthogonal assays (e.g., MTT for cytotoxicity, enzyme-linked immunosorbent assays for TNF-α inhibition) to confirm activity. For example, substituents at the 6-position (e.g., alkoxy vs. aryl groups) significantly alter anticonvulsant potency .

Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodology :

  • Structural modifications : Introduce hydrophilic groups (e.g., carboxamide at the 3-position) to enhance solubility, as seen in anti-inflammatory derivatives .
  • Formulation studies : Use cyclodextrin complexes or nanoemulsions to improve oral absorption, guided by logP calculations (predicted ~3.2 for the parent compound) .

Q. How does the compound’s reactivity vary under different catalytic or photochemical conditions?

  • Methodology :

  • Photocatalysis : Irradiate with UV light (254 nm) in the presence of eosin Y to study [2+2] cycloadditions or oxidative coupling .
  • Transition-metal catalysis : Test Suzuki-Miyaura cross-coupling at the 6-position using Pd(PPh₃)₄ to introduce aryl/heteroaryl groups .

Key Research Gaps and Recommendations

  • Mechanistic ambiguity : The role of the 4-chlorobenzylidene group in enzyme inhibition vs. intercalation remains unresolved. Use X-ray crystallography or molecular docking to map binding sites .
  • Scalability : Transition from batch to continuous flow synthesis to improve reproducibility and reduce reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.